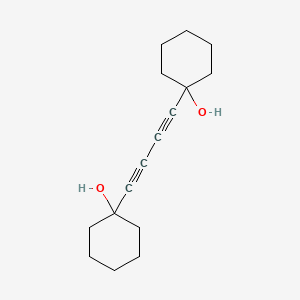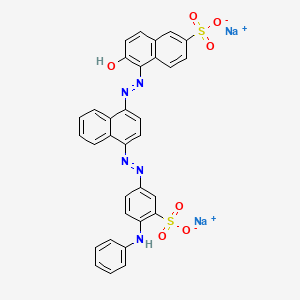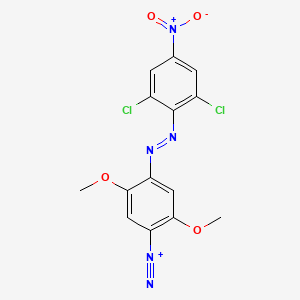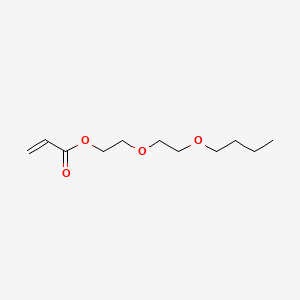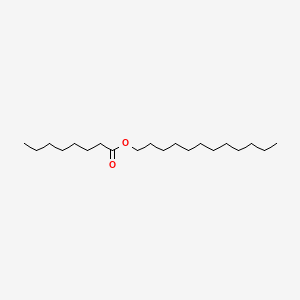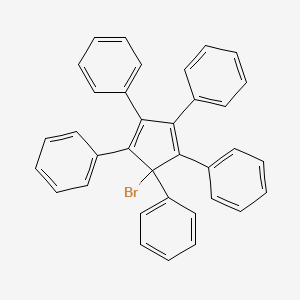![molecular formula C16H16O3 B1595600 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-36-9](/img/structure/B1595600.png)
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
概要
説明
3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C16H16O3 . It is a benzaldehyde derivative, characterized by the presence of a methoxy group at the 3-position and a 4-methylbenzyl group at the 4-position of the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Major Products Formed:
Oxidation: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and fine chemicals .
Biology: In biological research, this compound can be used to study the effects of benzaldehyde derivatives on biological systems. It may also be used in the development of new bioactive compounds .
Medicine: This compound may be explored for similar applications .
Industry: In the industrial sector, this compound can be used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique structure makes it a valuable component in the formulation of various products .
作用機序
The mechanism of action of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is not extensively studied. as a benzaldehyde derivative, it is likely to interact with biological molecules through its aldehyde group. This interaction can lead to the formation of Schiff bases with amines, which may play a role in its biological activity. The methoxy and 4-methylbenzyl groups may also influence its reactivity and interactions with molecular targets .
類似化合物との比較
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a 4-methylbenzyl group.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde: An isomer with the methoxy and 4-methylbenzyl groups in different positions.
Uniqueness: The presence of both a methoxy and a 4-methylbenzyl group provides a distinct set of properties that can be leveraged in various chemical and biological contexts .
特性
IUPAC Name |
3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMSGTVWNGZDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341147 | |
| Record name | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351066-36-9 | |
| Record name | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


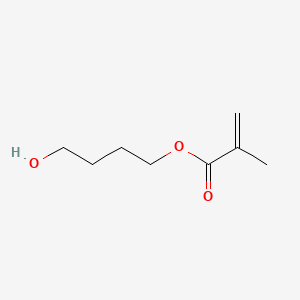

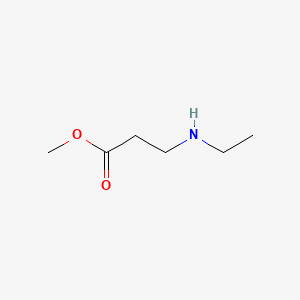

![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)
